![molecular formula C18H17NO2S2 B2811763 3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide CAS No. 2097912-08-6](/img/structure/B2811763.png)
3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenylsulfanyl, thiophene, and furan rings would likely contribute to the compound’s stability and may also influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The propanamide group could potentially undergo reactions such as hydrolysis or condensation, while the phenylsulfanyl, thiophene, and furan rings could participate in various substitution or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenylsulfanyl, thiophene, and furan rings could affect the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Anticancer Activity
Research has demonstrated that certain derivatives similar to "3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide" possess significant anticancer activity. For instance, compounds based on chemoselective Michael reaction of acrylic acid with phenylquinoxaline derivatives have been synthesized and shown to exhibit antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. These studies highlight the potential of these compounds as scaffolds for developing new anticancer agents, emphasizing their structure-activity relationship through in silico binding affinity analysis to human thymidylate synthase allosteric site (El Rayes et al., 2019).
Synthesis of Complex Molecules
The chemical versatility of compounds structurally related to "this compound" enables the synthesis of various complex molecules. For example, derivatives of N-monosubstituted-3-(phenylsulfonyl)propanamides have been utilized as reagents for synthesizing 5-alkyl-2(5H)-furanones, demonstrating the utility of these compounds in generating biologically relevant structures with potential pharmacological applications (Tanaka et al., 1984).
Antioxidant and Anticancer Activities
Additionally, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, incorporating semicarbazide, thiosemicarbazide, and thiophenyltriazole moieties, have been synthesized and evaluated for their antioxidant and anticancer activities. These compounds have shown promising results in DPPH radical scavenging assays and cytotoxicity tests against human cancer cell lines, underscoring the potential of these derivatives in developing new therapeutic agents (Tumosienė et al., 2020).
Multicomponent Synthesis
The multicomponent synthesis approach has been employed to create substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles, showcasing the capability of utilizing these compounds in complex chemical reactions to generate molecules with potential biological activities (Dyachenko et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenylsulfanyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-18(9-11-23-16-4-2-1-3-5-16)19-12-15-6-7-17(21-15)14-8-10-22-13-14/h1-8,10,13H,9,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXMPJJXUXSDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
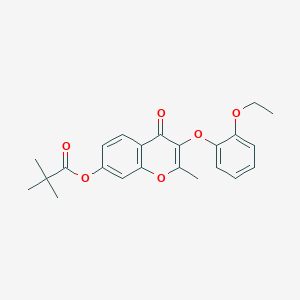
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2811681.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811682.png)
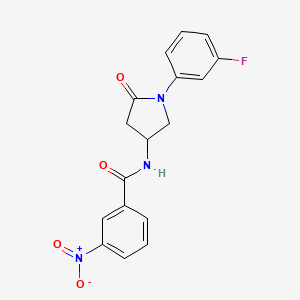

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2811687.png)
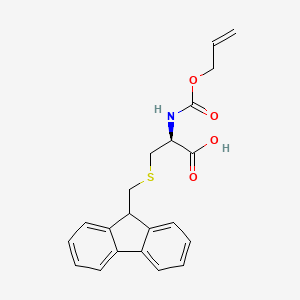
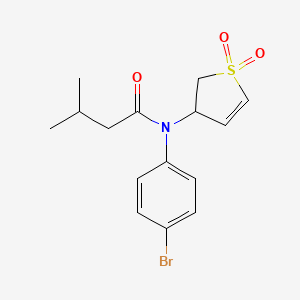
![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2811690.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2811692.png)
![3-(4-chlorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2811693.png)

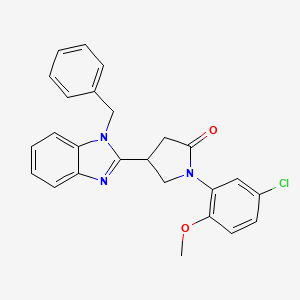
![N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide](/img/structure/B2811703.png)
